

# Spectroscopic Showdown: Unraveling the Structure of 1-(4-Methoxycyclohexyl)propan-1-one

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## Compound of Interest

Compound Name: 1-(4-Methoxycyclohexyl)propan-1-one

Cat. No.: B1383015

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A comparative guide to the spectroscopic confirmation of **1-(4-Methoxycyclohexyl)propan-1-one**, pitting it against the structurally related aromatic analogue, 1-(4-methoxyphenyl)propan-1-one. This guide provides a detailed analysis of expected and experimental spectroscopic data, offering researchers a comprehensive reference for structural elucidation.

In the landscape of drug discovery and development, precise structural confirmation of novel chemical entities is paramount. This guide delves into the spectroscopic characterization of **1-(4-Methoxycyclohexyl)propan-1-one**, a saturated alicyclic ketone, by comparing its predicted and known spectroscopic data with the experimentally determined data of its aromatic counterpart, 1-(4-methoxyphenyl)propan-1-one. While experimental data for the title compound is not widely available, this comparative approach, leveraging foundational principles of spectroscopic analysis, provides a robust framework for its structural verification.

## At a Glance: Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its aromatic analogue is presented below, offering a foundational comparison.

Property	1-(4-Methoxycyclohexyl)propan-1-one	1-(4-methoxyphenyl)propan-1-one
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	170.25 g/mol	164.20 g/mol
Appearance	-	White to off-white crystalline solid[1]
Boiling Point	-	271-273 °C[2]
Melting Point	-	27-29 °C[3]

## Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for both compounds across major analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data

Assignment	1-(4-Methoxycyclohexyl)propan-1-one (Predicted)	1-(4-methoxyphenyl)propan-1-one (Experimental)
-CH <sub>3</sub> (Propanoyl)	~ 1.0 ppm (t)	-
-CH <sub>2</sub> - (Propanoyl)	~ 2.4 ppm (q)	-
Cyclohexyl Protons	1.0 - 2.2 ppm (m)	-
-OCH <sub>3</sub>	~ 3.3 ppm (s)	3.86 ppm (s)
Aromatic Protons	-	6.93 ppm (d), 7.95 ppm (d)

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which is expected to have very similar chemical shifts.

<sup>13</sup>C NMR Data

Assignment	1-(4-Methoxycyclohexyl)propan-1-one (Predicted)	1-(4-methoxyphenyl)propan-1-one (Experimental)
C=O	> 200 ppm	197.8 ppm
-CH <sub>3</sub> (Propanoyl)	~ 8 ppm	-
-CH <sub>2</sub> - (Propanoyl)	~ 35 ppm	-
Cyclohexyl Carbons	25 - 50 ppm	-
C-O (Cyclohexyl)	~ 78 ppm	-
-OCH <sub>3</sub>	~ 56 ppm	55.4 ppm
Aromatic Carbons	-	113.7, 130.3, 130.0, 163.4 ppm

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which is expected to have very similar chemical shifts.

## Infrared (IR) Spectroscopy

Vibrational Mode	1-(4-Methoxycyclohexyl)propan-1-one (Predicted)	1-(4-methoxyphenyl)propan-1-one (Experimental)
C=O Stretch	~ 1715 cm <sup>-1</sup>	~ 1670 cm <sup>-1</sup>
C-H Stretch (Aliphatic)	2850-2960 cm <sup>-1</sup>	2840-3000 cm <sup>-1</sup>
C-O Stretch	1080-1150 cm <sup>-1</sup>	~ 1256 cm <sup>-1</sup>
C=C Stretch (Aromatic)	-	~ 1602 cm <sup>-1</sup>

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is from the NIST WebBook.

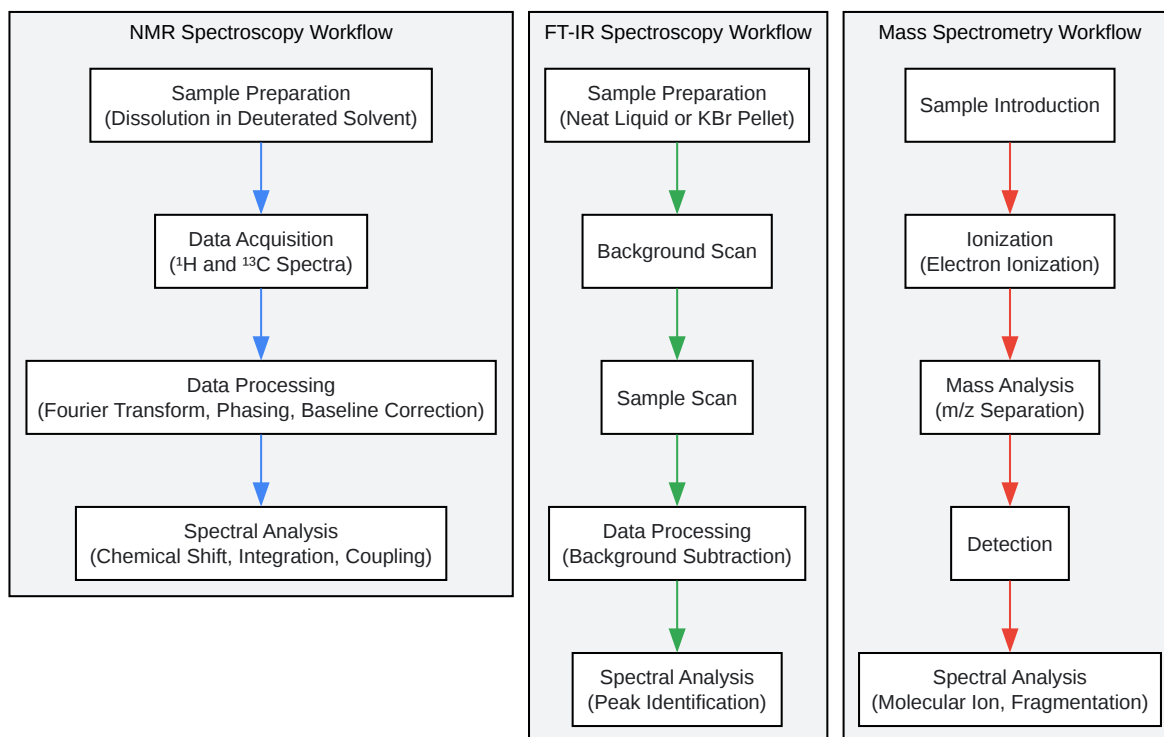
## Mass Spectrometry (MS)

Parameter	1-(4-Methoxycyclohexyl)propan-1-one (Predicted)	1-(4-methoxyphenyl)propan-1-one (Experimental)
Ionization Mode	Electron Ionization (EI)	Electron Ionization (EI)
Molecular Ion [M] <sup>+</sup> •	m/z 170	m/z 164
Key Fragments	m/z 113 [M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> , m/z 81 [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup> , m/z 57 [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	m/z 135 [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , m/z 107 [M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> , m/z 77 [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: Predicted fragmentation for **1-(4-Methoxycyclohexyl)propan-1-one** is based on typical fragmentation patterns of alicyclic ketones. Experimental data for 1-(4-methoxyphenyl)propan-1-one is from the NIST WebBook.

## Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques discussed.



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Figure 1. Generalized workflows for NMR, FT-IR, and Mass Spectrometry analysis.

## Detailed Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-20 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>). The solution is transferred to an NMR tube. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize homogeneity. For <sup>1</sup>H NMR, the spectral width is typically set from -2 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is set from 0 to 220 ppm. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

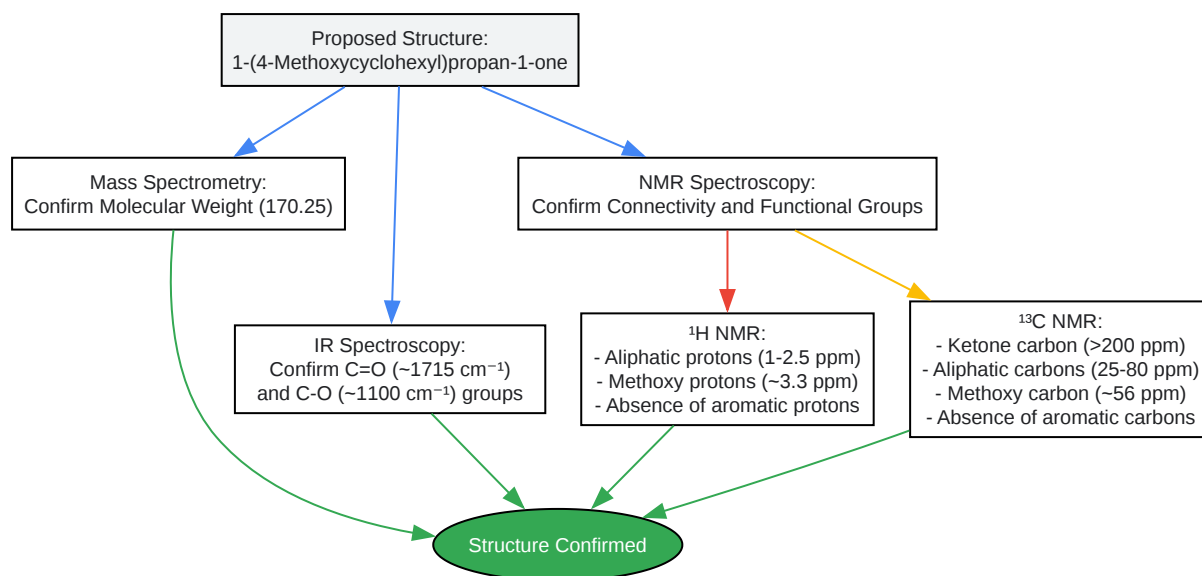
For liquid samples, a drop is placed directly onto the ATR crystal. For solid samples, a small amount is mixed with KBr powder and pressed into a thin pellet. A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

## Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions (electron ionization). These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio. A detector records the abundance of each ion, generating a mass spectrum.

# Structural Confirmation Pathway

The logical flow for confirming the structure of **1-(4-Methoxycyclohexyl)propan-1-one** using the comparative spectroscopic data is outlined below.



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Figure 2. Logical pathway for the structural confirmation of **1-(4-Methoxycyclohexyl)propan-1-one**.

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